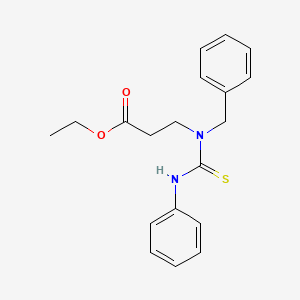
ethyl N-benzyl-N-(phenylcarbamothioyl)-beta-alaninate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl N-benzyl-N-(phenylcarbamothioyl)-beta-alaninate is an organic compound that belongs to the class of thioamides This compound is characterized by the presence of a thioamide group (-CSNH-) attached to a beta-alanine backbone, with additional benzyl and phenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-benzyl-N-(phenylcarbamothioyl)-beta-alaninate typically involves multi-step organic reactions. One common method starts with the preparation of beta-alanine derivatives, followed by the introduction of the thioamide group. The reaction conditions often involve the use of reagents such as thionyl chloride (SOCl2) for the formation of the thioamide group and benzyl chloride for the introduction of the benzyl group. The final step usually involves esterification to form the ethyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl N-benzyl-N-(phenylcarbamothioyl)-beta-alaninate can undergo various chemical reactions, including:
Oxidation: The thioamide group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or phenyl positions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl N-benzyl-N-(phenylcarbamothioyl)-beta-alaninate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ethyl N-benzyl-N-(phenylcarbamothioyl)-beta-alaninate involves its interaction with specific molecular targets. The thioamide group can form covalent bonds with nucleophilic sites in proteins or enzymes, leading to inhibition or modulation of their activity. The benzyl and phenyl groups may enhance the compound’s binding affinity and specificity for its targets.
Comparaison Avec Des Composés Similaires
Ethyl N-benzyl-N-(phenylcarbamothioyl)-beta-alaninate can be compared with other thioamide-containing compounds:
Ethyl N-benzyl-N-(phenylcarbamothioyl)-glycinate: Similar structure but with a glycine backbone.
Ethyl N-benzyl-N-(phenylcarbamothioyl)-valinate: Contains a valine backbone.
Ethyl N-benzyl-N-(phenylcarbamothioyl)-leucinate: Features a leucine backbone.
These compounds share the thioamide group but differ in their amino acid backbones, which can influence their chemical reactivity and biological activity.
This compound stands out due to its specific beta-alanine backbone, which may confer unique properties and applications compared to its analogs.
Propriétés
Numéro CAS |
86727-07-3 |
|---|---|
Formule moléculaire |
C19H22N2O2S |
Poids moléculaire |
342.5 g/mol |
Nom IUPAC |
ethyl 3-[benzyl(phenylcarbamothioyl)amino]propanoate |
InChI |
InChI=1S/C19H22N2O2S/c1-2-23-18(22)13-14-21(15-16-9-5-3-6-10-16)19(24)20-17-11-7-4-8-12-17/h3-12H,2,13-15H2,1H3,(H,20,24) |
Clé InChI |
ZVTHCWOEBMUPOP-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CCN(CC1=CC=CC=C1)C(=S)NC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Chloro-5-({[(2,4-dichlorophenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one](/img/structure/B14397253.png)

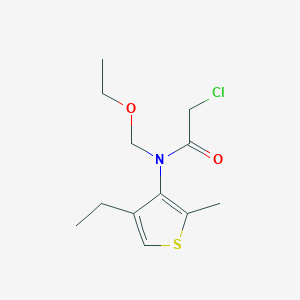



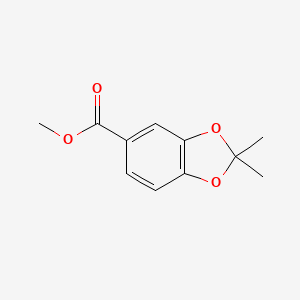
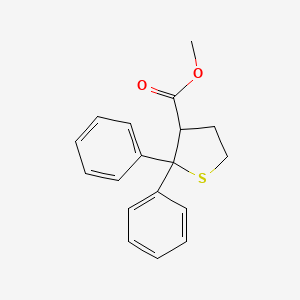
![7,9-Dimethoxy-5H-pyrido[3,2-c]azepine](/img/structure/B14397310.png)


![N-(4-Chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine](/img/structure/B14397325.png)
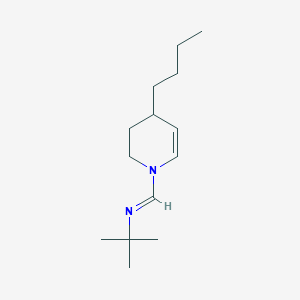
![4-Methyl-2-[(trichloromethyl)sulfanyl]-1,3-thiazole](/img/structure/B14397331.png)
